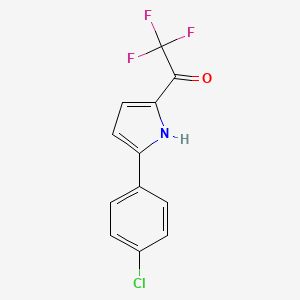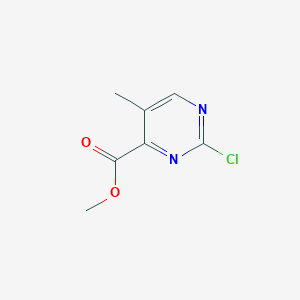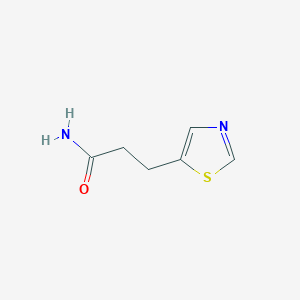
3-(Thiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiazol-5-yl)propanamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The thiazole ring is aromatic and planar, making it a versatile scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-5-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method includes the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, green chemistry approaches, such as the use of silica-supported catalysts, have been developed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Thiazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic substitution reactions occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
3-(Thiazol-5-yl)propanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Thiazol-5-yl)propanamide involves its interaction with various molecular targets and pathways. Thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, they can modulate neurotransmitter synthesis and release, contributing to their neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Thiazol-5-yl)propanamide include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propanamide group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug development .
Propriétés
Formule moléculaire |
C6H8N2OS |
|---|---|
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
3-(1,3-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C6H8N2OS/c7-6(9)2-1-5-3-8-4-10-5/h3-4H,1-2H2,(H2,7,9) |
Clé InChI |
ZPLFTKYAIZVVKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)

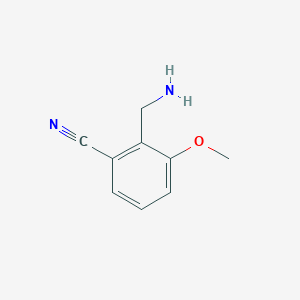

![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
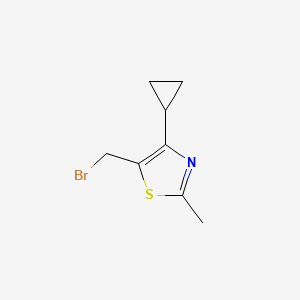
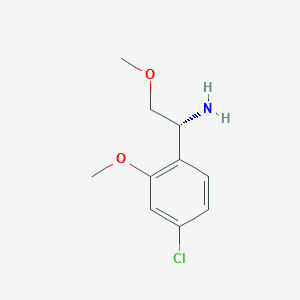
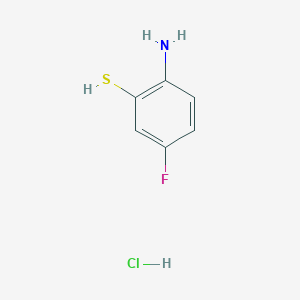
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)

